molecular formula C12H15NO4 B1326659 3-[(5-Hydroxypentanoyl)amino]benzoic acid CAS No. 1071400-55-9

3-[(5-Hydroxypentanoyl)amino]benzoic acid

Cat. No.: B1326659
CAS No.: 1071400-55-9
M. Wt: 237.25 g/mol
InChI Key: DJBGKIXPSOSKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Hydroxypentanoyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 5-hydroxypentanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Hydroxypentanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Hydroxypentanoyl)amino]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5-Hydroxypentanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: A precursor in the synthesis of 3-[(5-Hydroxypentanoyl)amino]benzoic acid.

    5-Hydroxypentanoic acid: Another precursor used in the synthesis.

    3-[(5-Oxopentanoyl)amino]benzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways. Its hydroxyl and amide functional groups provide versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

3-(5-hydroxypentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-7-2-1-6-11(15)13-10-5-3-4-9(8-10)12(16)17/h3-5,8,14H,1-2,6-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBGKIXPSOSKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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